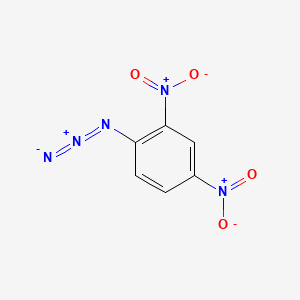

1-Azido-2,4-dinitrobenzene

Description

Significance in Contemporary Organic Synthesis and Advanced Materials Research

The primary significance of 1-Azido-2,4-dinitrobenzene lies in its application as a high-energy material. uni-muenchen.de The combination of the nitrogen-rich azide (B81097) group and the oxygen-rich nitro groups results in a compound with a high heat of formation and the potential to release a large amount of energy upon decomposition. Research into nitro-substituted phenyl azides, including the 2,4-dinitro derivative, is often focused on their characteristics as explosives. uni-muenchen.de The detonation velocities of nitrophenyl azides can be calculated and predicted, contributing to the systematic design of new energetic materials. uni-muenchen.de

In the field of organic synthesis, while less common than simpler aryl azides, this compound serves as a precursor for generating highly reactive intermediates. The azide functional group is known for its ability to undergo thermal or photolytic decomposition to yield a nitrene intermediate, with the elimination of dinitrogen gas. uni-muenchen.dewikipedia.org This reactivity allows for the synthesis of various nitrogen-containing heterocyclic compounds. Furthermore, the azide group can participate in cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," to form stable triazole rings. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing nature of the two nitro groups makes the azido (B1232118) group on the benzene (B151609) ring particularly reactive. This enhanced reactivity can be exploited in nucleophilic aromatic substitution (SNAr) reactions, where the azide ion itself is a potent nucleophile for creating such compounds from suitable precursors like 1-chloro-2,4-dinitrobenzene (B32670). uni-muenchen.de

Historical Context and Foundational Research in Azide Chemistry

The field of azide chemistry dates back to the 19th century. The first organic azide, phenyl azide, was synthesized by Peter Griess in 1864 through the reaction of benzenediazonium (B1195382) perbromide with ammonia. uni-muenchen.dewikipedia.orgresearchgate.net This discovery laid the groundwork for the exploration of this new class of nitrogen-containing compounds. researchgate.net

A significant expansion in the interest and understanding of azide chemistry came from the work of Theodor Curtius. In the 1890s, Curtius, who had also discovered hydrazoic acid (HN₃), described the rearrangement of acyl azides into isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.orgkit.edu This discovery stimulated broader investigation into the synthesis and reactivity of organic azides. uni-muenchen.de Soon after, general methods for synthesizing azides were developed, including the displacement of halide groups with azide ions. uni-muenchen.de

Throughout the 20th century, the synthetic utility of azides became increasingly apparent. Foundational reactions that are now fundamental to organic chemistry were discovered, including the Staudinger reaction, which involves the reaction of an azide with a phosphine (B1218219) to produce an iminophosphorane, a versatile intermediate that can be hydrolyzed to a primary amine. wikipedia.orgkit.edu Another landmark was the development of the Huisgen 1,3-dipolar cycloaddition, where organic azides react with alkynes to form triazoles. wikipedia.org The interest in azide chemistry surged dramatically with the discovery of the copper-catalyzed version of this reaction (CuAAC), which is highly reliable and forms the basis of "click chemistry," a concept that has had a profound impact on drug discovery, materials science, and bioconjugation. wikipedia.orgberkeley.edu This historical development provides the context for the synthesis and potential applications of specialized molecules like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4096-88-2 |

|---|---|

Molecular Formula |

C6H3N5O4 |

Molecular Weight |

209.12 g/mol |

IUPAC Name |

1-azido-2,4-dinitrobenzene |

InChI |

InChI=1S/C6H3N5O4/c7-9-8-5-2-1-4(10(12)13)3-6(5)11(14)15/h1-3H |

InChI Key |

ODBBWYHYSQHKHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+]=[N-] |

Other CAS No. |

4096-88-2 |

Synonyms |

2,4-dinitrophenyl azide |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 1 Azido 2,4 Dinitrobenzene

Nucleophilic Aromatic Substitution Pathways for Azide (B81097) Introduction

The introduction of the azide group onto the 2,4-dinitrophenyl scaffold is predominantly achieved via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This pathway is highly effective due to the presence of the two nitro groups, which stabilize the intermediate Meisenheimer complex. wikipedia.org

Reaction with Metal Azides (e.g., Sodium Azide)

The most common synthetic route involves the reaction of a 2,4-dinitrobenzene derivative, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222), with a metal azide, most frequently sodium azide (NaN₃). rsc.orguni-muenchen.de The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the metal cation and enhances the nucleophilicity of the azide ion. uni-muenchen.deacs.org

The reaction of 2,4-dinitrochlorobenzene with sodium azide is a well-established method. rsc.org Research has shown that the reaction proceeds readily, often at room temperature or with gentle heating, to afford 1-azido-2,4-dinitrobenzene in good yields. acs.org For instance, studies have reported the successful synthesis of this compound from 2,4-dinitrochlorobenzene and sodium azide in various solvents. semanticscholar.org The choice of the leaving group on the benzene (B151609) ring can influence the reaction rate, with fluoride (B91410) being a better leaving group than chloride in some SNAr reactions. rsc.org

The reaction conditions, including temperature and solvent, can be optimized to maximize the yield and purity of the final product. For example, the use of phase-transfer catalysts has been explored to facilitate the reaction between the aqueous sodium azide solution and the organic substrate. rsc.org

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| 1-Chloro-2,4-dinitrobenzene | Sodium Azide | Dimethyl Sulfoxide | Room Temperature | Not specified | acs.org |

| 1-Chloro-2,4-dinitrobenzene | Sodium Azide | Methanol (B129727), Acetonitrile (B52724), or DMSO | Various | Not specified | semanticscholar.org |

| 1-Fluoro-2,4-dinitrobenzene | Sodium Azide | Chlorobenzene-Water (with phase-transfer catalyst) | 25-45 °C | Not specified | rsc.org |

This table is illustrative and based on general procedures described in the literature. Specific yields and conditions can vary based on the exact experimental setup.

Mechanistic Aspects of Azidation in Activated Aromatic Systems

The mechanism of the reaction between a 2,4-dinitrohalobenzene and sodium azide follows the general SNAr pathway. wikipedia.org This mechanism involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The azide ion (N₃⁻), a potent nucleophile, attacks the carbon atom bearing the leaving group (e.g., chlorine or fluorine). wikipedia.org This attack is facilitated by the strong electron-withdrawing nature of the two nitro groups at the ortho and para positions. The nitro groups delocalize the negative charge of the resulting intermediate, known as a Meisenheimer complex. wikipedia.org This resonance stabilization lowers the activation energy for the formation of the complex.

Departure of the Leaving Group: In the second step, the leaving group (halide ion) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound. semanticscholar.org

The rate-determining step of the SNAr reaction can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. semanticscholar.orgresearchgate.net For highly activated substrates like 2,4-dinitrohalobenzenes, the formation of the intermediate is often the rate-limiting step. semanticscholar.org

Alternative Synthetic Routes to Activated Aryl Azides

While nucleophilic aromatic substitution is the most direct and widely used method for preparing this compound, other strategies for synthesizing activated aryl azides exist, although they are less commonly reported for this specific compound.

One general method for the synthesis of aromatic azides involves the diazotization of an aromatic amine followed by reaction with an azide source. uni-muenchen.de In the context of this compound, this would theoretically involve the diazotization of 2,4-dinitroaniline (B165453) and subsequent treatment with sodium azide. However, the presence of two strongly deactivating nitro groups can make the initial diazotization challenging.

Another approach involves the nitration of a pre-existing azidobenzene. For instance, the nitration of phenyl azide can lead to a mixture of ortho- and para-nitrophenyl (B135317) azides. uni-muenchen.de Further nitration could potentially introduce a second nitro group, but controlling the regioselectivity to obtain the desired 2,4-dinitro isomer would be a significant challenge. A study on the synthesis of 5,6-dinitrobenzofuroxan involved the nitration of 1-azido-3-nitrobenzene (B75478) to yield 1-azido-2,4,5-trinitrobenzene, demonstrating that nitration of an azidonitrobenzene is possible. bibliotekanauki.pl

It is also worth noting the synthesis of other dinitrobenzene derivatives containing an azide group, such as 1-azido-3,5-dinitrobenzene, which has been prepared by the reaction of 1,3,5-trinitrobenzene (B165232) with sodium azide in dimethyl sulfoxide at elevated temperatures. acs.org This highlights the versatility of the SNAr reaction for producing various activated aryl azides.

Chemical Reactivity and Mechanistic Pathways of 1 Azido 2,4 Dinitrobenzene

Reactivity of the Azido (B1232118) Functional Group

The azide (B81097) moiety is a versatile functional group known for its ability to undergo a variety of transformations, most notably the formation of highly reactive nitrene intermediates and participation in cycloaddition reactions. uni-muenchen.demdpi.com

Thermal and Photolytic Nitrene Generation and Subsequent Transformations

Upon thermal activation or photolysis, 1-azido-2,4-dinitrobenzene can release a molecule of dinitrogen (N₂) to form a highly reactive 2,4-dinitrophenylnitrene intermediate. uni-muenchen.demdpi.com This process is a common method for generating nitrenes, which are electron-deficient species that can undergo a range of subsequent reactions. mdpi.comnih.gov

Nitrenes exist in either a singlet or triplet state. The singlet nitrene is known to react via insertion into C-H bonds or addition to double bonds to form aziridines. nih.gov Intersystem crossing can lead to the more stable triplet diradical nitrene, which can abstract hydrogen atoms to form primary amines or dimerize to yield azo compounds. mdpi.comnih.gov The presence of strong electron-withdrawing groups, such as the nitro groups in this compound, can influence the stability and reactivity of the resulting nitrene.

The photochemistry of aryl azides has been extensively studied, with nitrenes being recognized as key intermediates in numerous chemical transformations. nih.gov The controlled decomposition of azides to yield nitrenes is a cornerstone of their application in materials science, particularly for crosslinking polymers. uni-muenchen.demdpi.com Recent research has even demonstrated the generation and visualization of a stable, surface-supported dinitrene on a metal surface through the photolysis of a diazide precursor. nih.gov

| Nitrene State | Reaction Type | Product | Reference |

|---|---|---|---|

| Singlet | C-H Insertion | Substituted Amine | nih.gov |

| Singlet | Addition to Alkenes | Aziridine | nih.gov |

| Triplet | Hydrogen Abstraction | Primary Amine | mdpi.com |

| Triplet | Dimerization | Azo Compound | mdpi.com |

1,3-Dipolar Cycloaddition Reactions

The azide group can act as a 1,3-dipole, reacting with various unsaturated compounds (dipolarophiles) in a [3+2] cycloaddition to form five-membered heterocyclic rings. wikipedia.orgresearchgate.net This class of reactions is a powerful tool in synthetic organic chemistry.

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a well-established method for the synthesis of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org However, these reactions often require elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using asymmetric alkynes. organic-chemistry.org The reaction proceeds via a concerted mechanism, and its regioselectivity is influenced by both electronic and steric factors. wikipedia.org The presence of electron-withdrawing groups on the dipolarophile, such as in alkynes substituted with a carbonyl-type group, can facilitate the cycloaddition to occur even at room temperature without a catalyst. researchgate.net

The limitations of the thermal Huisgen cycloaddition led to the development of metal-catalyzed alternatives, which offer higher yields, greater regioselectivity, and milder reaction conditions. organic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a concept introduced to describe reactions that are high-yielding, stereospecific, and simple to perform. organic-chemistry.orgeijppr.com This reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. ijrpc.com The active Cu(I) catalyst can be generated in situ from Cu(II) salts using a reducing agent like sodium ascorbate. ijrpc.com

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgwikipedia.org Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles. organic-chemistry.org The proposed mechanism for RuAAC involves the formation of a six-membered ruthenacycle intermediate. organic-chemistry.org Other metals, such as silver, have also been explored for catalyzing azide-alkyne cycloadditions. wikipedia.org

| Catalyst | Reaction Name | Regioisomer Product | Substrate Scope | Reference |

|---|---|---|---|---|

| Copper(I) | CuAAC | 1,4-disubstituted | Terminal Alkynes | organic-chemistry.orgnih.gov |

| Ruthenium | RuAAC | 1,5-disubstituted | Terminal and Internal Alkynes | organic-chemistry.orgwikipedia.org |

Uncatalyzed Cycloadditions with Unsaturated Substrates

Influence of Nitro Substituents on Aromatic Ring Reactivity

The two nitro groups on the benzene (B151609) ring of this compound have a profound impact on its chemical reactivity, primarily through their strong electron-withdrawing effects.

Electron-Withdrawing Effects and Enhanced Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful electron-withdrawing group, and its presence on an aromatic ring significantly decreases the electron density of the ring. researchgate.net In this compound, the two nitro groups at the ortho and para positions relative to the azido group strongly activate the ring towards nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com This activation facilitates the attack of nucleophiles on the carbon atom bearing a leaving group.

Kinetic and Thermodynamic Investigations of SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction for electron-deficient aromatic compounds like this compound. The two nitro groups strongly withdraw electron density from the benzene ring, making it susceptible to attack by nucleophiles. While specific kinetic and thermodynamic data for SNAr reactions of this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on analogous compounds, particularly 1-halo-2,4-dinitrobenzenes and 1-phenoxy-2,4-dinitrobenzenes.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving the formation of a resonance-stabilized Meisenheimer complex. nih.govnih.gov The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For dinitrophenyl systems, the rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reaction conditions. nih.gov

Kinetic studies on similar systems, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various amines, have shown that the reaction often proceeds through a stepwise mechanism. niscpr.res.in Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, typically yield βnuc values around 0.4-0.5. nih.govniscpr.res.in These values suggest a moderate degree of bond formation in the transition state leading to the Meisenheimer complex.

The azide group itself is a moderately strong nucleophile and can be displaced in SNAr reactions. uni-muenchen.de Its leaving group ability in SNAr reactions is influenced by the significant inductive electron-withdrawing effect it exerts, which has been estimated to be between that of bromo and iodo groups. uni-muenchen.de The Hammett substituent constants for the azido group (σ_meta ≈ 0.35, σ_para ≈ 0.10) are comparable to those of the fluoro group, further highlighting its electron-withdrawing nature. uni-muenchen.de

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insights. For the catalyzed reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine, a low ΔH‡ (0.38 kcal/mol) and a highly negative ΔS‡ (-55.4 cal/(mol K)) have been reported, suggesting a highly ordered, cyclic transition state. uni-muenchen.deacs.org Similar parameters would be expected for reactions involving this compound.

Table 1: Representative Kinetic Data for SNAr Reactions of 2,4-Dinitrophenyl Derivatives

| Substrate | Nucleophile | Solvent | βnuc | Reaction Mechanism | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Primary Amines | H₂O | 0.46 | Stepwise | niscpr.res.in |

| 1-Chloro-2,4-dinitrobenzene (B32670) | Biothiols | Aqueous | 0.45 | Borderline Concerted/Stepwise | nih.gov |

Intramolecular Cyclization and Rearrangement Processes

Formation of Benzofuroxan (B160326) Derivatives and Related Heterocycles

A significant reaction pathway for this compound, particularly under thermal stress, is intramolecular cyclization. The proximity of the azido group to an ortho-nitro group facilitates a ring-closure reaction to form benzofuroxan (also known as benzo[1,2-c]1,2,5-oxadiazole N-oxide) derivatives.

Specifically, the thermal decomposition of ortho-azidonitrobenzenes is a known route to benzofuroxans. researchgate.net In the case of this compound, this intramolecular reaction leads to the formation of 5(6)-nitrobenzofuroxan. zenodo.org Research has shown that this intramolecular cyclization can be highly efficient, even out-competing intermolecular reactions. For instance, in an attempted 'Click' reaction with phenylacetylene, 2,4-dinitrophenylazide (generated in situ) preferentially underwent cyclization to 5(6)-nitrobenzofuroxan rather than the expected intermolecular cycloaddition. zenodo.org This highlights the kinetic favorability of the intramolecular pathway.

A related and well-documented example is the thermal cyclization of 1-azido-2,4,5-trinitrobenzene in a polar solvent like acetic acid, which yields 5,6-dinitrobenzofuroxan. bibliotekanauki.pl This transformation underscores the general propensity of ortho-nitro-substituted aryl azides to form the benzofuroxan ring system.

Mechanistic Insights into Ring Closure and Rearrangements

The mechanism of benzofuroxan formation from ortho-nitroaryl azides is believed to proceed through a nitrene intermediate. The initial step is the thermal decomposition of the azido group, which eliminates a molecule of dinitrogen (N₂) to generate a highly reactive nitrene. uni-muenchen.de This nitrene then attacks the oxygen atom of the adjacent nitro group, leading to the formation of the five-membered furoxan ring.

This process is an intramolecular redox reaction where the azido group is oxidized and the nitro group is reduced. sciencemadness.org The rate of this cyclization is significantly accelerated by the presence of the ortho-nitro group, which acts as an intramolecular trap for the transient nitrene. zenodo.org

Computational studies on related systems have helped to elucidate the energetics of these cyclization pathways. The formation of the benzofuroxan ring is a thermodynamically favorable process, driven by the formation of the stable heterocyclic ring and the release of N₂ gas.

Energetic Decomposition Mechanisms and Thermochemical Studies

Elucidation of Thermal Degradation Pathways

This compound is classified as a highly energetic material, and its decomposition is characterized by the rapid release of energy. uni-muenchen.de The presence of both the azido and nitro groups, both of which are explosophoric, contributes to its energetic nature. The two electron-withdrawing nitro groups make the azido group particularly labile and prone to decomposition upon heating or mechanical shock.

Studies on the thermal decomposition of the similar compound 2-chloro-4,6-dinitro azido benzene using thermogravimetry (TG) and differential scanning calorimetry (DSC) revealed that it undergoes an exothermic reaction, turning into 4-nitro-6-chloro phenoxazine (B87303) at approximately 120°C. researchgate.net A related diazido compound, 1,5-dinitro-2,4-diazido-3-chloro benzene, was found to decompose completely and exothermically around 150°C, characteristic of an explosive material. researchgate.net It is expected that this compound would exhibit similar thermal behavior, with a strong exothermic decomposition at elevated temperatures.

Impact of Molecular Structure on Decomposition Kinetics

The molecular structure of this compound is key to its decomposition kinetics. The strong electron-withdrawing nature of the two nitro groups destabilizes the azido group, lowering the activation energy for N₂ elimination. This is a common feature in poly-nitro-substituted aromatic azides. uni-muenchen.de

The kinetics of thermal decomposition for energetic materials like azidonitramines have been shown to follow first-order kinetics, with the thermolysis of the azido group initiating the decomposition. lukasiewicz.gov.pl The position of the nitro group relative to the azido group has a significant impact; a nitro group in the ortho position (as in this compound) is known to increase the decomposition rate compared to a meta or para positioning due to the intramolecular cyclization pathway it enables.

Thermochemical data, including the heat of formation, are crucial for predicting the energetic performance of such compounds. While specific experimental values for this compound are not readily found, calculations and comparisons with related compounds provide valuable estimates. For example, the heat of formation is a key parameter in calculating detonation properties. uni-muenchen.de

Applications in Advanced Chemical Synthesis and Material Science

Utilization as a Precursor in Organic Synthesis

The unique electronic properties of 1-azido-2,4-dinitrobenzene make it a valuable precursor in the synthesis of complex organic molecules. The presence of the dinitrophenyl moiety enhances the reactivity of the azide (B81097) group, making it more susceptible to participation in a range of chemical reactions.

Aryl azides are important intermediates in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. this compound, as a highly reactive aryl azide, is a key building block for various heterocyclic systems. The strong electron-withdrawing nitro groups make the azide group labile and highly reactive.

One of the most prominent applications of aryl azides is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.org This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. The reaction between this compound and a terminal alkyne, in the presence of a copper(I) catalyst, yields a 1-(2,4-dinitrophenyl)-1,2,3-triazole derivative. This reaction provides a straightforward method for incorporating the dinitrophenyl group into various molecular frameworks. organic-chemistry.org

Furthermore, the thermal decomposition of aryl azides can lead to the formation of highly reactive nitrenes, which can undergo intramolecular cyclization to form various heterocyclic compounds. For instance, a closely related compound, 1-azido-2,4,5-trinitrobenzene, undergoes thermal cyclization in a polar solvent to produce 5,6-dinitrobenzofuroxan, a dense energetic heterocyclic material. bibliotekanauki.pl This suggests that this compound can serve as a precursor for the synthesis of benzofuroxan (B160326) and other related heterocyclic systems through intramolecular nitrene insertion reactions.

The reaction of this compound with thioacetic acid has been shown to produce N-(2,4-dinitrophenyl)acetamide, demonstrating the reactivity of the azide group in forming new carbon-nitrogen bonds, a fundamental step in the synthesis of many nitrogen-containing heterocycles.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aryl Azides

| Heterocyclic Scaffold | Synthetic Method | Precursor Type | Reference |

| 1,2,3-Triazoles | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aryl Azide | organic-chemistry.orgbeilstein-journals.org |

| Benzofuroxans | Intramolecular Thermal Cyclization of Azides | Aryl Azide | bibliotekanauki.pl |

| Pyrroles | Nickel-Catalyzed Amination/Cyclization | Aryl Azide | mdpi.com |

| Quinolines | Iridium(III)-Catalyzed C-H Amination | Aryl Azide | mdpi.com |

| Tetrazoles | 1,3-Dipolar Cycloaddition with Nitriles | Organotin Azide | scielo.br |

The 2,4-dinitrophenyl group is a valuable functional moiety that can be introduced into complex molecules to modify their properties. This compound serves as a reagent for this purpose, enabling the covalent attachment of the dinitrophenyl group to various molecular architectures, including polymers and biomolecules.

In polymer science, the functionalization of polymer backbones is crucial for tailoring their properties for specific applications. For example, hydroxyl-terminated polybutadiene (B167195) (HTPB), a commonly used binder in solid propellants, has been functionalized by incorporating 2,4-dinitrophenyl groups to enhance its energetic properties. researchgate.net While this specific study utilized a Heck reaction, the use of this compound in click reactions with alkyne-modified polymers presents a highly efficient and specific alternative for such functionalization. researchgate.net

In another example, a thiol group in a macrocyclic poly(ethylene oxide) was protected using 1-fluoro-2,4-dinitrobenzene (B121222), a related compound, to create a stable thioether. rsc.org This protected macrocycle could then be attached to a gold surface, with the subsequent release of the 2,4-dinitrobenzene moiety. This demonstrates the utility of the dinitrophenyl group as a versatile protecting and linking group in the functionalization of complex macromolecules. The azide functionality in this compound offers a complementary route for attaching this group via click chemistry or nitrene insertion.

Table 2: Research Findings on Functionalization with Dinitrophenyl Groups

| Molecular Architecture | Functionalization Goal | Method/Reagent | Key Finding | Reference |

| Hydroxyl-Terminated Polybutadiene (HTPB) | Impart energetic properties | Heck reaction with 1-bromo-2,4-dinitrobenzene | Successful incorporation of 2,4-dinitrophenyl groups, increasing molecular weight and viscosity. | researchgate.net |

| Macrocyclic Poly(ethylene oxide) | Create a protected thiol for surface attachment | Protection with 1-fluoro-2,4-dinitrobenzene | The 2,4-dinitrobenzene protected thiol was stable and allowed for covalent attachment to a gold surface. | rsc.org |

| Amyloid β Oligomers | Stabilize pathogenic oligomeric conformations | Crosslinking with 1,5-difluoro-2,4-dinitrobenzene | The crosslinker stabilized soluble Aβ oligomers, which remained pathogenic. | nih.gov |

Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds

Role in Polymer Chemistry and Controlled Crosslinking Mechanisms

This compound and related aryl azides play a significant role in polymer chemistry as efficient crosslinking agents. Crosslinking is a process that creates a three-dimensional network structure within a polymer, which can dramatically improve its mechanical strength, thermal stability, and solvent resistance. nih.gov

The crosslinking mechanism of aryl azides is typically initiated by thermal activation or photolysis. nih.govmdpi.com Upon heating or exposure to UV light, the azide group in this compound decomposes, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive 2,4-dinitrophenylnitrene intermediate. nih.govresearchgate.net This nitrene species can then undergo various reactions with the polymer chains, most notably insertion into carbon-hydrogen (C-H) bonds or addition across carbon-carbon double bonds (C=C), forming stable covalent links between the polymer chains. nih.govnih.gov

The use of poly(glycidyl azide) (GAP), a polymer with multiple azide groups, has been demonstrated as an effective photo-crosslinker for various commercial polymers, including polybutadiene, poly(ethylene glycol), and poly(vinylidene fluoride). nih.gov UV irradiation of a blend of GAP and the target polymer leads to the formation of a crosslinked network, significantly altering the material's properties. nih.gov For example, the crosslinking of polybutadiene resulted in a significant increase in viscosity, while crosslinked poly(ethylene glycol) showed improved resistance to solvents. nih.gov Similarly, small molecule bis-azides are used as photoresists in the semiconductor industry, where they crosslink polymer films upon exposure to light. researchgate.net

The efficiency of crosslinking can be influenced by the structure of the azide and the polymer. The presence of two electron-withdrawing nitro groups in this compound is expected to facilitate the formation of the nitrene, potentially allowing for crosslinking under milder conditions compared to less activated aryl azides.

Table 3: Effects of Azide-Based Crosslinking on Polymer Properties

| Polymer | Crosslinking Method | Effect of Crosslinking | Reference |

| Polybutadiene (PB) | Photo-crosslinking with poly(glycidyl azide) | Significantly increased viscosity | nih.gov |

| Poly(ethylene glycol) (PEG) | Photo-crosslinking with poly(glycidyl azide) | Improved solvent resistance | nih.gov |

| Poly(vinylidene fluoride) (PVDF) | Photo-crosslinking with poly(glycidyl azide) | Slowed crystallization rate | nih.gov |

| Polystyrene (PS) | Photo-crosslinking with a bis-azide | Endowed solvent resistance | researchgate.net |

| Sulfonated poly(ether sulfone) (SPES) | Thermal crosslinking with a bis-azide | Increased proton conductivity and reduced methanol (B129727) permeability | nih.gov |

Theoretical and Computational Chemistry Investigations of 1 Azido 2,4 Dinitrobenzene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 1-azido-2,4-dinitrobenzene is fundamental to its high energy content and reactivity. Molecular Orbital (MO) theory offers a framework for understanding how the constituent atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. solubilityofthings.commdpi.com In this compound, the aromatic π-system of the benzene (B151609) ring is significantly perturbed by the presence of two strongly electron-withdrawing nitro (-NO₂) groups and an azido (B1232118) (-N₃) group.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of chemical reactivity and kinetic stability. wuxibiology.com A small HOMO-LUMO gap generally suggests high reactivity. escholarship.org For aromatic nitro compounds, the LUMO is typically localized on the ring and the nitro groups, making them susceptible to nucleophilic attack. wuxibiology.com Computational studies on similar nitroaromatic compounds show that DFT methods like B3LYP are commonly used to calculate these orbital energies. nih.govajol.inforeddit.com For this compound, the LUMO is expected to have significant contributions from the carbon atoms bearing the nitro groups and the nitro groups themselves, while the HOMO would have contributions from the azido group and the aromatic ring.

Table 1: Representative Calculated Electronic Properties for Nitro-Aryl Compounds

| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Phenyl Azide (B81097) Derivative | ωB97X-D | ~ -7.0 to -8.0 | ~ -1.0 to -2.0 | ~ 5.0 to 7.0 |

| Dinitrobenzene Derivative | B3LYP | ~ -8.5 | ~ -3.5 | ~ 5.0 |

| 1,4-bis(1-azo-2,4-dinitrobenzene) Derivative | DFT-B3LYP | Varies | Varies | > 2.0 |

Note: The data in this table are representative values derived from computational studies on structurally similar compounds and are intended to illustrate the typical range of calculated electronic properties. Specific values for this compound require dedicated calculations.

Quantum Chemical Calculations of Reactivity and Reaction Barriers

Quantum chemical calculations are instrumental in quantifying the reactivity of this compound and elucidating the mechanisms of its reactions. DFT calculations can map out the potential energy surface for a given reaction, identifying transition states and calculating the associated activation energy barriers. acs.org

The electron-deficient nature of the aromatic ring, induced by the two nitro groups, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Computational studies on the related 1-chloro-2,4-dinitrobenzene (B32670) have used ab initio molecular orbital theory to model the reaction mechanism with nucleophiles. acs.org These studies calculate the free energy barrier for the formation of the Meisenheimer complex intermediate, confirming that the C-nucleophile bond formation is the rate-determining step. acs.org Similar calculations for this compound would predict a high reactivity towards nucleophiles, with the reaction likely occurring at the C1 position (bearing the azide), or potentially at the C2 or C4 positions via displacement of a nitro group under specific conditions. researchgate.net

The azido group itself is a reactive functional group, known to undergo 1,3-dipolar cycloaddition reactions. researchcommons.orghud.ac.uk Computational studies on phenyl azide cycloadditions show that reactivity is governed by FMO interactions. nih.gov The reaction rate can be correlated with the energy gap between the azide's HOMO and the dipolarophile's LUMO (or vice versa). nih.gov DFT methods like ωB97X-D can accurately reproduce experimental reaction rates and provide insight into the distortion and interaction energies that control the activation barrier. nih.gov

Table 2: Representative Calculated Activation Barriers for Reactions of Nitro-Aryl Compounds

| Reaction Type | Model Compound | Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| SNAr by thiomethoxide | 1-Chloro-2,4-dinitrobenzene | HF/6-31+G** | 30.2 |

| SNAr (Hydrolysis) | 2,4-Dinitroanisole | PBE0 AIMD/MM | > 29 |

| 1,3-Dipolar Cycloaddition | Phenyl Azide + Alkene | ωB97X-D | 10 - 25 |

Note: This table presents calculated activation energies for reactions of similar compounds to illustrate the application of computational methods. The values are highly dependent on the specific reactants, solvent model, and level of theory used.

Computational Modeling of Decomposition Pathways and Energetics

Understanding the decomposition of energetic materials is crucial, and computational modeling provides a safe and insightful means to study these complex, often violent, processes. For this compound, decomposition is expected to be highly exothermic, initiated by thermal or shock stimuli. uni-muenchen.de

Theoretical studies on similar nitroazidobenzenes suggest that the initial step in thermal decomposition is typically the cleavage of the weakest bond. researchgate.net Wiberg bond index (WBI) analysis can be used to computationally estimate bond strengths. researchgate.net In ortho-nitroaryl azides, the N-N₂ bond of the azide group is often found to be the most labile, leading to the extrusion of dinitrogen (N₂) gas and the formation of a highly reactive nitrene intermediate. researchgate.net

An alternative or competing initial step is the homolytic cleavage of a C-NO₂ bond. researchgate.net However, for many compounds containing both nitro and azido groups, azide decomposition is the lower energy pathway. researchgate.net Following the initial N₂ loss, the resulting nitrene can undergo various reactions. A common pathway for ortho-nitro-substituted aryl nitrenes is rapid intramolecular cyclization, where the nitrene nitrogen attacks an oxygen atom of the adjacent nitro group to form a five-membered furoxan ring (a benzofuroxan). researchgate.netnih.gov This cyclization is a highly exothermic and often irreversible step that contributes significantly to the compound's energetic output.

Computational methods like DFT are used to calculate the activation energies for these competing initial steps and subsequent reactions, thereby predicting the most likely decomposition pathway. researchgate.net For example, studies on related energetic molecules have calculated the activation barriers for C-NO₂ bond cleavage, nitro-nitrite isomerization, and other complex intramolecular cyclizations to determine the most feasible decomposition channels. researchgate.net

Table 3: Computationally Modeled Decomposition Steps and Energetics for Nitro-Aryl Azides

| Decomposition Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Azide Decomposition | C₆H₃(NO₂)₂-N₃ → C₆H₃(NO₂)₂-N + N₂ | 30 - 40 |

| C-N Bond Homolysis | C₆H₃(N₃)-NO₂ → C₆H₃(N₃) + NO₂ | 45 - 60 |

| Furoxan Ring Formation | Intramolecular cyclization of the nitrene | Low barrier, highly exothermic |

Note: The values presented are typical ranges for aryl azides and nitroarenes based on computational literature and serve as an illustration. The precise energetics for this compound would require specific calculations.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to confirm the structure of synthesized compounds and to identify transient intermediates in reaction mechanisms. By calculating theoretical spectra and comparing them with experimental data, a much deeper understanding of the molecule's properties can be achieved.

Vibrational Spectroscopy (IR and Raman): DFT and ab initio Hartree-Fock calculations can predict the vibrational frequencies of a molecule. uni-muenchen.deuni-plovdiv.bg These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. For this compound, key predicted vibrations would include the asymmetric and symmetric stretches of the azido group (typically strong absorptions around 2100 cm⁻¹) and the nitro groups (around 1550 cm⁻¹ and 1350 cm⁻¹). uni-muenchen.de Comparing the calculated vibrational spectrum with experimental IR and Raman data helps to confirm the molecular structure and can be used to track the disappearance of reactants and the appearance of products during a reaction or decomposition. uni-plovdiv.bg

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. ajol.info While early methods existed, modern approaches using DFT or specialized machine learning algorithms trained on large datasets can provide highly accurate predictions. nih.govrsc.org For this compound, calculations would predict the chemical shifts for the three distinct aromatic protons. The significant electron-withdrawing effects of the nitro and azido groups would lead to predictions of these protons being in the downfield region of the spectrum. researchcommons.org Accurate prediction of these shifts is invaluable for structural confirmation and for distinguishing between potential isomers. researchcommons.org

Table 4: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Key Functional Groups / Atoms | Predicted Value Range |

|---|---|---|---|

| Infrared (IR) | Asymmetric Stretch (νas) | Azide (-N₃) | 2100 - 2140 cm⁻¹ |

| Infrared (IR) | Symmetric Stretch (νs) | Azide (-N₃) | 1330 - 1350 cm⁻¹ |

| Infrared (IR) | Asymmetric Stretch (νas) | Nitro (-NO₂) | 1540 - 1560 cm⁻¹ |

| Infrared (IR) | Symmetric Stretch (νs) | Nitro (-NO₂) | 1340 - 1360 cm⁻¹ |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons (H) | 7.5 - 9.0 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons (C) | 120 - 150 ppm |

Note: These predicted values are based on typical ranges for the functional groups in similar chemical environments as reported in the literature. uni-muenchen.deajol.inforesearchcommons.org Precise values are dependent on the computational method and solvent model used.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In-situ spectroscopic techniques are invaluable for real-time tracking of chemical transformations, providing insights into reaction kinetics and the formation of transient intermediates.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for monitoring reactions involving chromophoric species like 1-azido-2,4-dinitrobenzene. For instance, in the synthesis of 5,6-dinitrobenzofuroxan (5,6-DNBF) from the thermal cyclization of 1-azido-2,4,5-trinitrobenzene, UV-Vis spectroscopy can be employed to follow the reaction progress. bibliotekanauki.pl The UV-Vis absorbance spectrum of 5,6-DNBF in acetonitrile (B52724) exhibits characteristic maxima at 202 nm, 260 nm, and 382 nm, with molar extinction coefficients (ε) of 4.98×10³, 1.45×10⁴, and 2.17×10⁴ M⁻¹cm⁻¹, respectively. bibliotekanauki.pl By monitoring the change in absorbance at these wavelengths, the rate of formation of the product can be determined.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The azide (B81097) group (-N₃) in this compound and its derivatives has a strong, characteristic absorption band around 2100 cm⁻¹. The nitro groups (-NO₂) typically show absorptions in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹. During a reaction, the disappearance of the azide peak and the appearance of new peaks corresponding to the functional groups of the product can be monitored in real-time to track the reaction's progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of reactants, intermediates, and products. While not always suitable for very fast reactions, in-situ NMR can be used to monitor slower transformations. For example, in the reaction of 1.5 nm gold nanoparticles with octadecanethiol (ODT), ¹H NMR spectroscopy was used to monitor the time course of the ligand exchange by observing the α-methylene resonance of ODT. google.com Similarly, changes in the aromatic region of the ¹H or ¹³C NMR spectrum of this compound can indicate the formation of intermediates and products.

Mass Spectrometry for Identification of Reaction Products and Transient Species

Mass spectrometry (MS) is an essential technique for the identification of reaction products and even highly reactive, transient species due to its high sensitivity and ability to determine molecular weights.

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized compounds. For example, new energetic polynitrobenzene derivatives synthesized from 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) were characterized by HRMS to confirm their structures. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by the mass spectrometer. This is useful for identifying products in a complex reaction mixture. For example, GC-MS analysis was used to identify 4-nitrobenzoic acid and 1,3-dinitrobenzene (B52904) as reaction products of NO₂ with 2,4-dinitrophenylhydrazine (B122626) (DNPH). whiterose.ac.uk

X-ray Crystallography for Structural Characterization of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is fundamental for understanding the properties and reactivity of molecules.

The structures of several derivatives of dinitrobenzene have been determined by single-crystal X-ray diffraction analysis. For instance, the structures of amino and azido (B1232118) derivatives of polynitrobenzene were confirmed using this method. rsc.org The crystal structure of 5,6-dinitrobenzofuroxan, a derivative of an azidotrinitrobenzene, was also elucidated by X-ray diffraction, revealing a density of 1.88 g/cm³. bibliotekanauki.pl This high density is a key factor in its potential application as an energetic material. bibliotekanauki.pl

Derivatives and Analogues of 1 Azido 2,4 Dinitrobenzene: Synthesis and Comparative Reactivity

Synthetic Strategies for Structurally Modified Analogues

The synthesis of 1-azido-2,4-dinitrobenzene and its analogues primarily involves two main strategies: nucleophilic aromatic substitution (SNAr) and the diazotization of anilines followed by azidation.

Nucleophilic Aromatic Substitution (SNAr):

A common method for synthesizing aryl azides involves the reaction of an aryl substrate with a suitable leaving group, such as a halogen, with an azide (B81097) ion. uni-muenchen.de For substrates with low reactivity, the use of dipolar aprotic solvents is preferred as they enhance the rate of SNAr reactions. uni-muenchen.de For instance, 1-azido-2,4-dichlorobenzene (B2392803) can be synthesized through the nucleophilic substitution of 2,4-dichloronitrobenzene (B57281) with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Diazotization of Anilines:

A widely used and often high-yielding method for preparing aromatic azides is the diazotization of a primary aromatic amine, followed by reaction with an azide source. uni-muenchen.de This procedure is applicable to a broad range of amines that can undergo diazotization. uni-muenchen.de The specific conditions of the reaction are adjusted based on the basicity of the amine and the solubility of its corresponding diazonium salt. uni-muenchen.de

For example, 1-azido-4-nitrobenzene (B1266194) is synthesized by the diazotization of 4-nitroaniline (B120555) with sodium nitrite (B80452) in an acidic medium, followed by the introduction of sodium azide to form the final product. Similarly, 2,4-dinitrophenyl azide is prepared by reacting the diazonium salt of 2,4-dinitroaniline (B165453) with sodium azide. uni-muenchen.de

Structurally Modified Analogues:

The versatility of these synthetic methods allows for the creation of a diverse range of structurally modified analogues. By starting with different substituted anilines or aryl halides, researchers can introduce various functional groups onto the aromatic ring, thereby tuning the electronic and steric properties of the resulting azido (B1232118) compound.

For example, the synthesis of 1-azido-2,4,5-trinitrobenzene is achieved by the nitration of 1-azido-3-nitrobenzene (B75478) using a mixture of nitric and sulfuric acids. bibliotekanauki.pl This trinitro-substituted analogue is a precursor for the synthesis of 5,6-dinitrobenzofuroxan, an energetic material. bibliotekanauki.pl

Another example is the preparation of 2,4-dibromophenyl azide from 2,4-dibromoaniline (B146533) via diazotization and subsequent reaction with sodium azide. uni-muenchen.de The introduction of halogen atoms can influence the thermal decomposition pathways of these compounds. uni-muenchen.de

The synthesis of various azides for applications in "click chemistry," a powerful tool for forming triazoles, has also been extensively explored. mdpi.combeilstein-journals.org This involves preparing azides that can readily react with alkynes. For instance, 1-azido-4-nitrobenzene can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Below is a table summarizing the synthesis of some analogues of this compound:

| Compound Name | Starting Material | Key Reagents | Synthetic Method | Reference |

| This compound | 2,4-Dinitroaniline | Sodium nitrite, Sodium azide | Diazotization-Azidation | uni-muenchen.de |

| 1-Azido-4-nitrobenzene | 4-Nitroaniline | Sodium nitrite, Sodium azide | Diazotization-Azidation | rsc.org |

| 1-Azido-2,4-dichlorobenzene | 2,4-Dichloronitrobenzene | Sodium azide | Nucleophilic Aromatic Substitution | |

| 1-Azido-2,4,5-trinitrobenzene | 1-Azido-3-nitrobenzene | Nitric acid, Sulfuric acid | Nitration | bibliotekanauki.pl |

| 2,4-Dibromophenyl azide | 2,4-Dibromoaniline | Sodium nitrite, Sodium azide | Diazotization-Azidation | uni-muenchen.de |

Comparative Analysis of Reactivity and Mechanistic Differences

The reactivity of this compound and its analogues is significantly influenced by the nature and position of the substituents on the aromatic ring.

Electronic Effects of Substituents:

The presence of electron-withdrawing groups, such as nitro groups, plays a crucial role in the reactivity of these compounds. The two nitro groups in this compound strongly withdraw electron density from the aromatic ring, making the azide group more labile and the compound more reactive. This increased reactivity also contributes to its potential as an energetic material.

In contrast, the azide group itself can act as an electron donor in electrophilic substitution reactions. uni-muenchen.de For example, the nitration of phenyl azide occurs at the ortho and para positions. uni-muenchen.de The Hammett substituent constants for the meta- and para-azido groups are approximately 0.35 and 0.10, respectively, which are comparable to those of the fluoro group. uni-muenchen.de

Nucleophilic Substitution Reactions:

The electron-deficient nature of the aromatic ring in dinitro-substituted azides makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) proceeds via an uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-determining step. researchgate.net In contrast, for other 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO, the departure of the leaving group is the rate-determining step. researchgate.net

Kinetic studies on the SNAr reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with primary amines, including hydrazine, show a stepwise mechanism where the expulsion of the leaving group occurs after the rate-determining step. researchgate.net

Cycloaddition Reactions:

Aryl azides are well-known for their participation in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. beilstein-journals.org This reaction, often referred to as "click chemistry," is a highly efficient method for constructing heterocyclic compounds. beilstein-journals.org The reactivity of the azide in these cycloadditions can be influenced by the electronic properties of the aromatic ring. For instance, 1-azido-4-nitrobenzene readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Thermal and Photochemical Decomposition:

Aryl azides can undergo thermal or photolytic decomposition to generate highly reactive nitrene intermediates. The stability and subsequent reactions of these nitrenes are influenced by the substituents on the aryl ring. For example, the photolysis of ortho-substituted aryl azides in diethylamine (B46881) leads to the formation of 2-diethylamino-1H-azepine intermediates. acs.org The thermal decomposition of halogen-substituted phenyl azides has also been studied to understand their reaction products. uni-muenchen.de

The following table provides a comparative overview of the reactivity of selected analogues:

| Compound | Key Reactivity Feature | Influencing Factors | Mechanistic Aspect | Reference |

| This compound | High reactivity, potential explosive nature | Strong electron-withdrawing nitro groups | Labile azide group | |

| 1-Azido-4-nitrobenzene | Participates in CuAAC reactions | Electron-withdrawing nitro group | Formation of 1,4-disubstituted triazoles | |

| 1-Chloro-2,4-dinitrobenzene | Undergoes SNAr with hydrazine | Electron-deficient ring, leaving group | Formation of a zwitterionic intermediate is rate-determining | researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | Undergoes SNAr with primary amines | Leaving group ability of fluoride (B91410) | Stepwise mechanism with RDS before leaving group expulsion | researchgate.net |

| Halogen-substituted phenyl azides | Thermal decomposition | Nature and position of halogen atoms | Formation of various decomposition products | uni-muenchen.de |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Current Understanding

1-Azido-2,4-dinitrobenzene is an aromatic organic compound characterized by the presence of an azide (B81097) functional group and two nitro groups attached to a benzene (B151609) ring. chemsrc.com The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical properties of the molecule, rendering the azido (B1232118) group labile and the compound susceptible to energetic decomposition.

The synthesis of this compound can be achieved through the reaction of 2,4-dinitroaniline (B165453) with sodium nitrite (B80452) in a mixture of glacial acetic acid and sulfuric acid to form a diazonium salt. uni-muenchen.de This intermediate is subsequently treated with sodium azide to yield the final product, which can be isolated as yellow, needle-like crystals after recrystallization from ethanol. uni-muenchen.de An alternative synthetic approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, from a 2,4-dinitrobenzene derivative with an azide ion. uni-muenchen.deacs.org

The chemical identity of the compound has been confirmed through various spectroscopic methods. The infrared (IR) spectrum shows a characteristic strong absorption for the asymmetric stretching vibration of the azide group at approximately 2135 cm⁻¹. uni-muenchen.de Other notable IR absorptions include those for the symmetric azide stretch (1301 cm⁻¹) and the asymmetric stretching of the nitro groups (1558 cm⁻¹). uni-muenchen.de The fundamental reactivity of organic azides includes their ability to react with electrophiles and nucleophiles, undergo 1,3-dipolar cycloaddition reactions, and form highly reactive nitrene intermediates through controlled thermal or photolytic decomposition with the elimination of nitrogen gas. uni-muenchen.de

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃N₅O₄ | chemsynthesis.com |

| Molecular Weight | 209.12 g/mol | chemsynthesis.com |

| Physical Appearance | Yellow needle-like crystals | uni-muenchen.de |

| CAS Number | 4096-88-2 | chemsrc.comchemsynthesis.com |

Unexplored Reactivity Profiles and Synthetic Opportunities

While the fundamental reactivity of the azide and dinitrophenyl moieties is established, the full synthetic potential of this compound remains an area ripe for exploration. The inherent reactivity of the azide group as a 1,3-dipole presents significant opportunities for constructing complex heterocyclic systems. uni-muenchen.de The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related "click chemistry" reactions, which are widely used for other organic azides, could be systematically applied to this compound to synthesize a novel library of 1,2,3-triazole derivatives. mdpi.comrsc.org The electronic properties imparted by the dinitrophenyl ring could lead to triazoles with unique photophysical or materials science applications.

Further research is warranted in the controlled decomposition of this compound to generate the corresponding 2,4-dinitrophenylnitrene. uni-muenchen.de The synthetic utility of this highly reactive intermediate could be harnessed for C-H insertion and aziridination reactions, providing direct pathways to complex aminated products that are otherwise difficult to synthesize.

Additionally, the nucleophilic aromatic substitution (SNAr) reactions on this scaffold are not fully explored. While the synthesis involves the displacement of a leaving group by an azide, the reverse reactivity—displacing one of the nitro groups with other nucleophiles while retaining the azide—could provide a pathway to novel multifunctional aromatic compounds. Studies on the regioselectivity of such substitutions could offer deeper insights into the electronic landscape of the molecule. researchgate.net

Advancements in Energetic Materials Science through Fundamental Chemical Insights

This compound belongs to a class of high-energy density materials (HEDMs) due to its high nitrogen content and the presence of both the azido (-N₃) and nitro (-NO₂) explosophores. uni-muenchen.deresearchgate.net The decomposition of such molecules releases a large amount of energy, primarily through the formation of stable dinitrogen gas. uni-muenchen.de A deeper understanding of the thermal decomposition kinetics and mechanism of this compound can provide fundamental insights applicable to the broader field of energetic materials.

Future research should focus on precisely quantifying its energetic performance characteristics, such as detonation velocity and pressure, and comparing them to benchmark materials like TNT. mdpi.com This data is crucial for evaluating its potential in practical applications. The compound serves as a model system for studying the synergistic or antagonistic effects of combining different energetic functional groups on the same aromatic backbone.

Moreover, there is a significant demand for developing new primary explosives to replace highly toxic, heavy-metal-containing compounds like lead azide. uni-muenchen.desemanticscholar.org Research into derivatives of this compound and related polynitroaryl azides could lead to the design of next-generation energetic materials that offer improved performance with reduced environmental impact. rsc.org For instance, the synthesis of related compounds like 5,6-dinitrobenzofuroxan from 1-azido-2,4,5-trinitrobenzene highlights a strategy where an energetic azide serves as a precursor to an even more stable and dense high-energy material. bibliotekanauki.pl

Emerging Methodologies for Controlled Chemical Transformations

The application of modern synthetic methodologies to the synthesis and transformation of this compound could unlock new possibilities for its use. Given the potentially hazardous nature of organic azides, the use of continuous flow reactors could offer a safer and more efficient means of production compared to traditional batch processes. This technology allows for better control over reaction temperature and residence time, minimizing the risk of uncontrolled decomposition.

In the realm of catalysis, exploring alternatives to the standard copper catalysts for azide-alkyne cycloadditions is a promising avenue. For example, zinc-catalyzed methodologies have been developed for AAC reactions in water, offering a more environmentally friendly approach. rsc.org Applying such methods to this compound could facilitate greener synthetic routes to its triazole derivatives.

The use of novel reaction media, such as ionic liquids, has been shown to be effective for certain azide syntheses and could be investigated for this compound. mdpi.com Furthermore, photolytic and electrochemical methods for generating nitrenes from azides offer temporal and spatial control that is not possible with simple thermolysis, providing a pathway for more selective and controlled chemical transformations. uni-muenchen.de Investigating these emerging techniques could lead to more sophisticated applications of this compound in materials science and synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.